molecular formula C12H18BrNO2 B262049 N-(5-bromo-2-methoxybenzyl)-N-(3-methoxypropyl)amine

N-(5-bromo-2-methoxybenzyl)-N-(3-methoxypropyl)amine

Cat. No. B262049
M. Wt: 288.18 g/mol
InChI Key: JDEYJIIRWHZAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-methoxybenzyl)-N-(3-methoxypropyl)amine, commonly known as Br-MAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Br-MAPA is a small molecule that belongs to the class of arylalkylamines and is structurally similar to serotonin.

Scientific Research Applications

Br-MAPA has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Br-MAPA has been shown to interact with serotonin receptors, specifically the 5-HT2A receptor, which is involved in various physiological and pathological processes, including mood regulation, cognition, and perception. Br-MAPA has been used as a tool compound to study the pharmacology of the 5-HT2A receptor and its potential role in various neuropsychiatric disorders, including schizophrenia, depression, and anxiety.

Mechanism of Action

Br-MAPA acts as a partial agonist at the 5-HT2A receptor, meaning that it activates the receptor but to a lesser extent than a full agonist. Br-MAPA has been shown to induce a conformational change in the receptor, leading to the activation of downstream signaling pathways. The exact mechanism of action of Br-MAPA is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
Br-MAPA has been shown to induce a range of biochemical and physiological effects, including changes in neurotransmitter release, neuronal activity, and gene expression. Br-MAPA has been shown to increase the release of dopamine and acetylcholine in certain brain regions, leading to changes in cognitive and motor function. Br-MAPA has also been shown to modulate the activity of the prefrontal cortex, a brain region involved in higher-order cognitive processes such as decision-making and working memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of Br-MAPA is its high selectivity for the 5-HT2A receptor, which allows for the study of the receptor's specific pharmacology and function. Br-MAPA is also relatively easy to synthesize and can be obtained in large quantities, making it a useful tool compound for in vitro and in vivo experiments. However, one limitation of Br-MAPA is its partial agonist activity, which can complicate the interpretation of experimental results. Additionally, the effects of Br-MAPA on other serotonin receptors and neurotransmitter systems need to be further investigated to fully understand its pharmacology.

Future Directions

There are several future directions for the study of Br-MAPA. One area of research is the investigation of its potential therapeutic applications in neuropsychiatric disorders such as schizophrenia and depression. Another area of research is the development of more selective and potent compounds that can modulate the activity of the 5-HT2A receptor with greater specificity and efficacy. Additionally, the effects of Br-MAPA on other serotonin receptors and neurotransmitter systems need to be further investigated to fully understand its pharmacology and potential applications.

Synthesis Methods

The synthesis of Br-MAPA involves a series of chemical reactions that start with the reaction of 5-bromo-2-methoxybenzaldehyde with 3-methoxypropylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to obtain Br-MAPA in its final form. The synthesis method of Br-MAPA is relatively simple and can be performed in a standard laboratory setting.

properties

Product Name

N-(5-bromo-2-methoxybenzyl)-N-(3-methoxypropyl)amine

Molecular Formula

C12H18BrNO2

Molecular Weight

288.18 g/mol

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C12H18BrNO2/c1-15-7-3-6-14-9-10-8-11(13)4-5-12(10)16-2/h4-5,8,14H,3,6-7,9H2,1-2H3

InChI Key

JDEYJIIRWHZAPS-UHFFFAOYSA-N

SMILES

COCCCNCC1=C(C=CC(=C1)Br)OC

Canonical SMILES

COCCCNCC1=C(C=CC(=C1)Br)OC

Origin of Product

United States

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